An In-depth Technical Guide to ACTH (1-13) Peptide: Structure, Function, and Experimental Analysis
An In-depth Technical Guide to ACTH (1-13) Peptide: Structure, Function, and Experimental Analysis
This technical guide provides a comprehensive overview of the adrenocorticotropic hormone fragment ACTH (1-13), tailored for researchers, scientists, and professionals in drug development. It covers the peptide's fundamental structure, its signaling mechanisms, quantitative binding data, and detailed experimental protocols.
ACTH (1-13) Peptide: Sequence and Structure
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland.[1] The N-terminal fragment, ACTH (1-13), comprises the first 13 amino acids and is identical in sequence to α-melanocyte-stimulating hormone (α-MSH).[2][3] However, ACTH (1-13) typically has a free amine at the N-terminus and a free carboxyl group at the C-terminus, whereas α-MSH is N-terminally acetylated and C-terminally amidated.[4][5] This fragment contains the core "message" sequence, His-Phe-Arg-Trp, which is essential for binding to and activating most melanocortin receptors.[2][6]
Amino Acid Sequence:
-
Three-Letter Code: Ser - Tyr - Ser - Met - Glu - His - Phe - Arg - Trp - Gly - Lys - Pro - Val[7][8]
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One-Letter Code: S-Y-S-M-E-H-F-R-W-G-K-P-V[7]
The structure of ACTH (1-13) is that of a linear polypeptide chain. The biological activity of ACTH and its fragments is largely dependent on this primary sequence, particularly the central pharmacophore motif (His-Phe-Arg-Trp).[3]
Signaling Pathway of ACTH Peptides
ACTH fragments like ACTH (1-13) exert their effects by binding to a family of G protein-coupled receptors (GPCRs) known as melanocortin receptors (MCRs).[1] There are five subtypes of MCRs (MC1R to MC5R).[9] While full-length ACTH is the only endogenous ligand for MC2R (the ACTH receptor), its N-terminal fragments, including ACTH (1-13), can activate the other four MCR subtypes.[6][10]
The primary signaling cascade initiated by the binding of an ACTH fragment to MC1R, MC3R, MC4R, or MC5R involves the activation of the Gs alpha subunit (Gαs).[1][11] This activation stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream target proteins, resulting in a cellular response.[1][11]
Quantitative Data: Melanocortin Receptor Binding Affinity
The binding affinity of ACTH fragments to various melanocortin receptors is a critical parameter for understanding their biological activity. The following table summarizes the competitive binding affinities of different ACTH peptides against the radioligand ¹²⁵I-labelled [Nle⁴, D-Phe⁷]α-MSH on cells expressing specific MCR subtypes.
| Peptide | MC1 Receptor (Ki, nM) | MC3 Receptor (Ki, nM) | MC4 Receptor (Ki, nM) | MC5 Receptor (Ki, nM) |
| α-MSH | 0.2 ± 0.03 | 3.3 ± 0.4 | 10.3 ± 1.5 | >1000 |
| ACTH (1-17) | 0.4 ± 0.05 | 0.6 ± 0.08 | 15.6 ± 2.1 | >1000 |
| ACTH (1-24) | 0.8 ± 0.1 | 1.1 ± 0.2 | 16.2 ± 2.3 | >1000 |
| ACTH (1-39) | 1.5 ± 0.2 | 2.5 ± 0.3 | 45.1 ± 6.2 | >1000 |
Data adapted from Schiöth et al., Journal of Endocrinology (1997).[4] It is important to note that ACTH (1-13) itself was not explicitly tested in this specific study, but its activity is closely represented by α-MSH and other N-terminal fragments. Studies have confirmed that ACTH (1-13) does not activate the MC2R.[10]
Experimental Protocols
This section provides generalized yet detailed protocols for the synthesis, purification, characterization, and analysis of ACTH (1-13).
This protocol outlines the standard Fmoc/tBu strategy for synthesizing ACTH (1-13).
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Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. The substitution level should be appropriate for the desired scale (e.g., 0.3-0.8 mmol/g). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF followed by dichloromethane (B109758) (DCM) and isopropanol (B130326) to remove residual piperidine.
-
Amino Acid Coupling: Sequentially couple the amino acids according to the sequence (Pro, Lys, Gly, etc.). For each coupling step:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a ninhydrin (B49086) test.
-
-
Washing: After each deprotection and coupling cycle, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
Final Deprotection: After the final amino acid (Ser) is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously. Use a cleavage cocktail such as 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water. Incubate the resin with the cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times. Dry the crude peptide pellet under vacuum.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (B52724) (ACN) with 0.1% TFA.[12]
-
Chromatography System: Use a preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Purify the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 60 minutes, at a flow rate appropriate for the column size.[12]
-
Fraction Collection: Monitor the column eluent using a UV detector at 214 nm and 280 nm. Collect fractions corresponding to the major peak, which should represent the desired peptide.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC. Pool the fractions with >95% purity.
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Mass Spectrometry:
-
Objective: To confirm the molecular weight of the synthesized peptide.
-
Method: Dissolve a small amount of the purified peptide in a suitable solvent.[13] Analyze using either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS).[13]
-
Expected Mass: The calculated monoisotopic mass of ACTH (1-13) (C₇₅H₁₀₆N₂₀O₁₉S) is approximately 1623.75 Da. The observed mass should match this value.
-
-
Amino Acid Analysis (AAA):
-
Objective: To confirm the amino acid composition and quantify the peptide.
-
Method: Hydrolyze a known amount of the peptide in 6N HCl at 110°C for 24 hours. Separate and quantify the resulting amino acids using an amino acid analyzer or by derivatization followed by HPLC or GC. The relative ratios of the amino acids should correspond to the sequence of ACTH (1-13).
-
-
Cell Culture: Culture cells stably expressing the melanocortin receptor of interest (e.g., MC4R-HEK293 cells).
-
Radioligand: Use a commercially available radiolabeled melanocortin peptide, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH, as the tracer.
-
Assay Buffer: Prepare a binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA).
-
Competition Curve:
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor peptide (ACTH (1-13)).
-
To determine non-specific binding, add a large excess of an unlabeled standard ligand (e.g., α-MSH) to a set of wells.
-
-
Incubation: Add the cell membranes or whole cells to the wells and incubate at a set temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter (e.g., Whatman GF/C), followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Alpha-msh | C77H109N21O19S | CID 16133793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Melanocortin Regulation of Inflammation [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 13. ijsra.net [ijsra.net]
